Welcome to the BenchChem Online Store!
molecular formula C7H10N2O2 B3030547 1-isopropyl-1H-imidazole-4-carboxylic acid CAS No. 917364-12-6

1-isopropyl-1H-imidazole-4-carboxylic acid

Cat. No. B3030547
M. Wt: 154.17
InChI Key: XFCGFENUIALWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07754742B2

Procedure details

Add a solution of lithium hydroxide monohydrate (1.06 g, 25.1 mmol) in water (8 ml) to a solution of 1-isopropyl-1H-imidazole-4-carboxylic acid methyl ester (1.41 g, 8.38 mmol) in methanol (10 ml) and tetrahydrofuran (8 ml). Stir at room temperature for 20 hrs. Concentrate to give a solid. Dissolve the solid in a small amount of water and adjust to pH 4 with 5N hydrochloric acid. Wash the aqueous layer with ethyl acetate, and then concentrate the aqueous layer to provide the crude product as a solid (2.09 g). MS (m/z): 155 (M+H).
Name
lithium hydroxide monohydrate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[N:9]=[CH:10][N:11]([CH:13]([CH3:15])[CH3:14])[CH:12]=1)=[O:7].Cl>O.CO.O1CCCC1>[CH:13]([N:11]1[CH:12]=[C:8]([C:6]([OH:7])=[O:5])[N:9]=[CH:10]1)([CH3:15])[CH3:14] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
1.06 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.41 g
Type
reactant
Smiles
COC(=O)C=1N=CN(C1)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
Wash the aqueous layer with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the aqueous layer

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)N1C=NC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: CALCULATEDPERCENTYIELD 161.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.